2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of nicotinamide derivatives, which are known for their biological activity, particularly in antiviral and antibacterial contexts. The incorporation of a fluorine atom and the pyrrolidine moiety enhances its pharmacological properties, making it a subject of study for various medical applications.
This compound can be synthesized through various chemical methods, often involving modifications of existing nicotinamide structures. It has been referenced in patents and scientific literature that explore its synthesis and biological evaluation, particularly in relation to its antiviral properties .
2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is classified as a fluorinated nicotinamide derivative. Its structure features a pyrrolidine ring and methoxy and methyl substituents, which contribute to its unique properties.
The synthesis of 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide typically involves several key steps:
The reaction conditions may vary, including temperature control and the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions. Yield optimization is crucial, often requiring adjustments in reagent concentrations and reaction times .
The molecular structure of 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide can be represented as follows:
The structure includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, which provide insights into its steric and electronic properties.
2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide participates in several chemical reactions:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor these reactions and confirm product identity and purity .
The mechanism of action for 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide primarily involves its interaction with biological targets:
Studies have shown that related compounds exhibit significant antiviral activity against various pathogens, suggesting that this compound may share similar mechanisms .
Relevant data include melting point ranges and solubility metrics derived from experimental studies.
2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is primarily investigated for:
Ongoing research aims to elucidate its full therapeutic potential and optimize its pharmacological profile for clinical applications .
The emergence of 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide represents a strategic evolution in heterocyclic chemistry targeting therapeutic innovation. This compound belongs to a class of N-methoxy-N-methylnicotinamide derivatives, which gained prominence in the early 2010s as "Weinreb amide equivalents" for pyridine systems. These analogs serve as pivotal intermediates in synthesizing ketones, aldehydes, and other complex pharmacophores under mild conditions. For example, PubChem records highlight structurally related compounds like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CID 46318135), underscoring the scaffold’s relevance in medicinal chemistry [1]. The incorporation of a pyrrolidine moiety at the 6-position of the pyridine ring—as seen in Sigma-Aldrich’s catalog entries for analogs such as methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate—demonstrates sustained interest in this chemotype for kinase inhibition and metabolic modulation [2]. The rationale for developing this specific derivative stems from the need to enhance metabolic stability and binding specificity in oncological and neurological targets, leveraging the N-methoxy-N-methyl group’s dual role as a directing group and a metabolic shield.
Table 1: Historical Development of Key Nicotinamide Derivatives
Compound | Structural Feature | Primary Therapeutic Application |
---|---|---|
Nicotinamide (Vitamin B₃) | Unsubstituted carboxamide | Pellagra treatment, NAD⁺ precursor [7] |
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde | Fluoro-pyrrolidinyl pyridine | Synthetic intermediate [1] |
2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide | Fluoro-Weinreb amide-pyrrolidine | Targeted protein degraders, kinase inhibitors |
The core architecture of this compound integrates three pharmacologically critical elements: a pyridine nucleus, a pyrrolidine substituent, and a Weinreb amide group. This triad confers unique steric and electronic properties essential for target engagement:
Table 2: Structural Contributions to Bioactivity
Component | Role in Molecular Recognition | Effect on Physicochemical Properties |
---|---|---|
Pyridine ring | π-Stacking with aromatic residues (e.g., Phe, Tyr) | Enhances solubility vs. benzene |
Pyrrolidinyl group | Fills hydrophobic pockets; tertiary amine acts as weak base | Increases log P (optimizes membrane permeation) |
N-Methoxy-N-methylamide | Bidentate H-bond acceptor; resists enzymatic cleavage | Lowers metabolic clearance; TPSA ≈ 40 Ų |
Ortho-fluorine | Electron withdrawal; steric exclusion | Modulates pKₐ; blocks oxidative metabolism |
Fluorine incorporation at the 2-position of the pyridine ring is a deliberate strategy to fine-tune the compound’s electronic, metabolic, and binding profiles. Key advantages include:
Table 3: Impact of Fluorine Position on Drug Properties
Fluorine Position | Example Drug/Compound | Key Outcome |
---|---|---|
Ortho (pyridine) | 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide | Blocks CYP3A4-mediated oxidation; enhances kinase affinity |
Meta (benzamide) | Avacopan (Tavneos) | Improved C5aR1 inhibition (IC₅₀ < 5 nM) [6] |
Para (aniline) | Asciminib (Scemblix) | Increased ABL1 binding via fluorine-leucine interaction [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1